3-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine
Description
Chemical Structure: The compound features a 1,2,4-triazole core substituted with a methyl group at position 5 and a thioether-linked 3,5-dimethylisoxazole moiety at position 3 (Fig. 1). Its molecular formula is C₉H₁₃N₅OS (MW: 239.30 g/mol), with a purity of 95% . It is cataloged as a building block for medicinal chemistry and is typically stored at +4°C . Commercial availability has been discontinued, as noted by CymitQuimica .
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5OS/c1-5-8(6(2)15-13-5)4-16-9-12-11-7(3)14(9)10/h4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGHZWQFGFIAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NN=C(N2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 3,5-dimethylisoxazole with a suitable thiol reagent under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage . The intermediate product is then reacted with 5-methyl-4H-1,2,4-triazol-4-amine under acidic conditions to yield the final compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{[(3,5-Dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Reduction: Sodium borohydride; reactions are usually conducted in alcohol or aqueous solutions at room temperature.
Substitution: Nucleophiles such as amines or thiols; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
3-{[(3,5-Dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Triazole Derivatives with Varied Substituents
Compound A : 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-amine
- Structure: Lacks the thioether-linked isoxazole, instead featuring an aminomethyl group at position 3.
- Properties: Exhibits a similar triazole core but differs in donor atom distribution. It has been used in copper(II) complexes for catalytic studies, showing moderate magnetic properties .
Compound B : 6-Methyl-3-(pyridin-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Structure : Contains a fused thiadiazine ring and a pyridinyl substituent.
- Properties : Demonstrates altered electronic properties due to the pyridinyl group, which enhances π-π stacking interactions. This structural feature is absent in the target compound .
Compound C : 3-(Ethylthio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine
- Structure : Substituted with an ethylthio group and pyridinyl ring.
- Properties : The ethylthio group increases hydrophobicity compared to the isoxazole-thioether group in the target compound. Catalytic studies suggest lower stability in aqueous environments .
Compound D : 3-((1H-Benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine Derivatives
- Structure : Features a benzimidazole moiety linked to the triazole core via a methyl group.
- Activity : Exhibits potent antibacterial and antifungal activity (MIC: 1.5–3.125 µg/mL), attributed to the benzimidazole pharmacophore .
- Comparison : The target compound’s isoxazole-thioether group may limit membrane permeability compared to the benzimidazole derivatives, reducing antimicrobial efficacy .
Nitro-Substituted Analogues
Compound E : 3-{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine
- Structure : Replaces the isoxazole with a nitro-substituted pyrazole.
- Properties : Higher molecular weight (278.27 g/mol) and increased polarity due to the nitro group. Purity: 95% .
- Stability : The nitro group may enhance oxidative reactivity, making it less stable under reducing conditions compared to the target compound .
Fluorinated Derivatives
Compound F : 3-(Difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
3-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C9H13N5OS, with a molecular weight of 239.3 g/mol. It features a triazole ring, which is known for various biological activities, including antifungal and antibacterial properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial efficacy of triazole derivatives, including this compound:
- Antibacterial Studies : Research indicates that triazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound's structure suggests potential antifungal properties. Triazole derivatives are often evaluated for their ability to inhibit fungal growth; studies have shown that certain triazoles can effectively target fungal cytochrome P450 enzymes, leading to reduced fungal viability .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Triazole A | S. aureus | Moderate |
| Triazole B | E. coli | High |
| Triazole C | Candida albicans | Significant |
Antioxidant Activity
The antioxidant potential of this compound has also been explored:
- DPPH and ABTS Assays : These assays measure the ability of compounds to scavenge free radicals. Preliminary results suggest that triazole derivatives can exhibit strong antioxidant activity comparable to standard antioxidants like ascorbic acid .
Mechanistic Insights
Molecular docking studies have provided insights into the interaction mechanisms of this compound with various biological targets:
- Binding Affinities : High binding affinities were observed for certain triazole derivatives when docked against bacterial enzyme targets. For instance, docking scores indicated robust interactions that could explain the observed antimicrobial activities .
Case Studies
Several case studies illustrate the biological applications of triazole derivatives:
- Study on Antibacterial Efficacy : A study assessed the antibacterial activity of multiple triazole compounds against resistant strains of bacteria. Results showed that specific derivatives exhibited enhanced activity compared to traditional antibiotics .
- Antioxidant Potential Evaluation : Another study focused on the synthesis and evaluation of triazole derivatives for their antioxidant properties using in vitro models. The findings highlighted several compounds with significant radical scavenging abilities .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
